molecular formula C18H16N2O3 B2569770 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953014-49-8

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2569770
CAS No.: 953014-49-8
M. Wt: 308.337
InChI Key: KYGLOJUUDKKFHE-UHFFFAOYSA-N
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Description

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is unique due to its specific combination of the methoxyphenyl group and the benzamide moiety, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-9-7-13(8-10-16)17-11-15(20-23-17)12-19-18(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGLOJUUDKKFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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